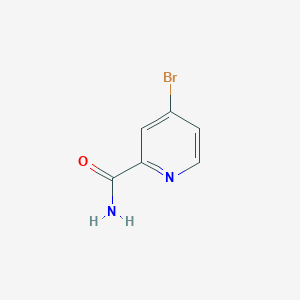

4-Bromopicolinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKMIQUAXGAICH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351208 | |

| Record name | 4-Bromopicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62150-46-3 | |

| Record name | 4-Bromopicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromopicolinamide

Abstract: This technical guide provides a comprehensive overview of 4-Bromopicolinamide, a key heterocyclic building block in modern chemistry. The document delves into its chemical identity, physicochemical properties, spectroscopic profile, synthesis, and reactivity. Furthermore, it explores its applications in research and drug development, outlines critical safety and handling protocols, and presents an exemplary experimental workflow. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile compound.

Core Chemical Identity and Properties

This compound is a substituted pyridine derivative. The presence of a bromine atom, an amide functional group, and a pyridine ring makes it a valuable and versatile intermediate for synthesizing a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its strategic functionalization allows for diverse chemical transformations.

The fundamental identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 62150-46-3 | [1][2][3] |

| Molecular Formula | C₆H₅BrN₂O | [1][2][3] |

| Molecular Weight | 201.02 g/mol | [1][2][3] |

| IUPAC Name | 4-bromopyridine-2-carboxamide | [3] |

| Synonyms | 4-Bromo-2-pyridinecarboxamide, this compound | [3] |

| Physical Description | Solid, crystalline powder | [4] |

| Melting Point | 165 - 169 °C | |

| SMILES | C1=CN=C(C=C1Br)C(=O)N | [1][3] |

| InChIKey | HOKMIQUAXGAICH-UHFFFAOYSA-N | [3] |

digraph "4-Bromopicolinamide_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"];

// Substituent nodes C7 [label="C", pos="-2.2,1.3!"]; O8 [label="O", pos="-3.1,0.7!"]; N9 [label="NH₂", pos="-2.2,2.3!"]; Br10 [label="Br", pos="0,-2.4!"];

// Bonds C6 -> N1 [label="", style=solid]; N1 -> C2 [label="", style=solid]; C2 -> C3 [label="", style=double]; C3 -> C4 [label="", style=solid]; C4 -> C5 [label="", style=double]; C5 -> C6 [label="", style=solid]; C6 -> C5 [label="", style=double, port=s]; C2 -> N1 [label="", style=double, port=s];

// Substituent bonds C2 -> C7 [label="", style=solid]; C7 -> O8 [label="", style=double]; C7 -> N9 [label="", style=solid]; C4 -> Br10 [label="", style=solid]; }

Caption: Chemical structure of this compound.

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature. Understanding this profile is crucial for reaction monitoring and quality control.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The amide (-NH₂) protons would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The aromatic protons' splitting pattern will be complex due to their coupling with each other.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display six signals: five for the carbons of the pyridine ring and one for the carbonyl carbon of the amide group, which would be the most downfield signal.

-

Infrared (IR) Spectroscopy : Key diagnostic peaks would include N-H stretching vibrations for the primary amide around 3100-3500 cm⁻¹, a strong C=O (amide I band) stretch around 1650-1680 cm⁻¹, and C=C/C=N stretching vibrations in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.[5][6]

-

Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak with nearly equal intensity (approximately 1:1 ratio), which is definitive for the presence of a single bromine atom.[7] Fragmentation would likely involve the loss of the amide group.

Synthesis and Reactivity

Synthesis Pathway

This compound is typically synthesized from its corresponding acid or ester derivative. A common laboratory-scale synthesis involves the amidation of a 4-bromopicolinate ester.

Caption: A common synthetic route to this compound.

Core Reactivity

The reactivity of this compound is dictated by its three key structural components:

-

Pyridine Ring Bromine : The C-Br bond is the most versatile site for modification. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of substituents (aryl, heteroaryl, alkyl, amino groups) at the 4-position of the pyridine ring.

-

Amide Group : The carboxamide group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions. It can also be dehydrated to a nitrile. The N-H bonds can participate in hydrogen bonding, which is a crucial aspect of its role in medicinal chemistry scaffolds.[8]

-

Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It can be protonated to form pyridinium salts or alkylated to form quaternary pyridinium compounds.

Applications in Research and Drug Development

The picolinamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets.[9][10] this compound serves as an ideal starting point for elaborating on this scaffold.

-

Drug Discovery : It is a key intermediate in the synthesis of inhibitors for various enzymes and modulators for receptors. The ability to perform cross-coupling at the bromine position allows for the systematic exploration of the chemical space around the core scaffold, a fundamental process in lead optimization.[11][12] Pyridone-containing molecules, often derived from picolinamides, have shown a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[9]

-

Materials Science : Substituted pyridines are used in the development of ligands for metal complexes, functional polymers, and organic light-emitting diodes (OLEDs). The reactivity of the C-Br bond allows for the incorporation of the this compound unit into larger conjugated systems.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The Globally Harmonized System (GHS) classifications indicate potential hazards.

| Hazard Class | GHS Statement Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3] |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3] |

Handling Protocols:

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13]

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14]

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid :

-

If Swallowed : Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[13]

-

If on Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[13]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

-

Exemplary Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a representative Suzuki cross-coupling reaction to illustrate the utility of this compound as a synthetic intermediate.

Objective: To synthesize 4-(4-methoxyphenyl)picolinamide from this compound and 4-methoxyphenylboronic acid.

Caption: Experimental workflow for a Suzuki coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup : To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition : Evacuate and backfill the flask with an inert gas (e.g., Argon). Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).

-

Heating : Heat the reaction mixture to 90°C and stir vigorously overnight.

-

Reaction Monitoring : Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract three times with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 4-(4-methoxyphenyl)picolinamide.

Conclusion

This compound, identified by CAS number 62150-46-3, is a cornerstone intermediate for chemical synthesis. Its well-defined physical and chemical properties, coupled with the strategic placement of reactive functional groups, make it an invaluable tool for researchers. Its primary utility in palladium-catalyzed cross-coupling reactions enables the efficient construction of diverse molecular architectures, which is particularly vital for accelerating the discovery and development of novel therapeutic agents and advanced materials. Adherence to established safety protocols is essential when handling this compound to ensure a safe and effective research environment.

References

A complete list of sources cited throughout this document is provided below for verification and further reading.

-

Appchem. This compound | 62150-46-3. Available from: [Link]

-

PubChem. This compound | C6H5BrN2O | CID 693291. Available from: [Link]

-

LookChem. Cas 14547-73-0, N-(4-bromophenyl)picolinamide. Available from: [Link]

-

HETEROCYCLES. Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Available from: [Link]

-

PubChem. Methyl 4-bromopicolinate | C7H6BrNO2 | CID 12828947. Available from: [Link]

-

Cheméo. 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. Available from: [Link]

-

Molbank. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available from: [Link]

-

SEM V (H). Spectroscopic Analysis of Organic Compounds. Available from: [Link]

-

PubChemLite. This compound (C6H5BrN2O). Available from: [Link]

-

ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available from: [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

-

Expert Opinion on Drug Discovery. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Available from: [Link]

-

Bartleby. Below are the spectral data (IR, MS, 1H NMR, and 13C NMR) for an unknown organic compound. Available from: [Link]

-

MDPI. Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Available from: [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. Available from: [Link]

-

PubChem. 4-Bromophenol | C6H5BrO | CID 7808. Available from: [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Available from: [Link]

-

PubMed. Pyridones in drug discovery: Recent advances. Available from: [Link]

-

PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. 1stsci.com [1stsci.com]

- 3. This compound | C6H5BrN2O | CID 693291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. PubChemLite - this compound (C6H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

- 9. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cochise.edu [cochise.edu]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromopicolinamide: Molecular Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Bromopicolinamide, a key heterocyclic building block in contemporary drug discovery and organic synthesis. We will delve into a detailed analysis of its molecular architecture, explore robust synthetic methodologies with an emphasis on the rationale behind experimental choices, and discuss its applications, particularly within the pharmaceutical industry. This document is intended for researchers, medicinal chemists, and process development scientists seeking a thorough understanding of this important molecule.

Molecular Structure and Physicochemical Properties

This compound, systematically named 4-bromopyridine-2-carboxamide, is a pyridine derivative characterized by a bromine atom at the C4 position and a carboxamide group at the C2 position.[1] This substitution pattern imparts specific electronic and steric properties that are crucial for its reactivity and biological activity.

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is electron-deficient, which influences the reactivity of its substituents. The bromine atom, an electron-withdrawing group, further decreases the electron density of the ring. The amide functionality at the C2 position can act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition in biological systems.

Key Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 62150-46-3 | [1] |

| Molecular Formula | C₆H₅BrN₂O | [1] |

| Molecular Weight | 201.02 g/mol | [1] |

| IUPAC Name | 4-bromopyridine-2-carboxamide | [1] |

| SMILES | C1=CN=C(C=C1Br)C(=O)N | [1] |

| Appearance | Off-white to light yellow crystalline solid (typical) | |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily starting from either 4-bromopicolinic acid or 4-bromopicolinonitrile. The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and purity requirements.

Synthesis from 4-Bromopicolinic Acid

This is a classical and widely applicable method for the formation of primary amides from their corresponding carboxylic acids. The overall transformation involves the activation of the carboxylic acid, followed by reaction with an ammonia source.

The conversion of a carboxylic acid to a primary amide is a cornerstone of organic synthesis. Direct reaction with ammonia requires harsh conditions and is often low-yielding. Therefore, a two-step approach involving the formation of a more reactive intermediate, such as an acyl chloride, is preferred for its high efficiency and milder reaction conditions. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous and easily removed. The subsequent reaction of the acyl chloride with ammonia or ammonium hydroxide provides the desired amide.

Step 1: Formation of 4-Bromopicolinoyl Chloride

-

To a stirred solution of 4-bromopicolinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.[2][3]

-

After the addition is complete, the reaction mixture is heated to reflux and maintained for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-bromopicolinoyl chloride, which is often used in the next step without further purification.

Step 2: Amidation with Ammonium Hydroxide

-

The crude 4-bromopicolinoyl chloride is dissolved in an anhydrous aprotic solvent such as dichloromethane or THF and cooled to 0 °C in an ice bath.

-

Concentrated ammonium hydroxide (a slight excess) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Caption: Synthesis of this compound from 4-Bromopicolinic Acid.

Synthesis via Hydrolysis of 4-Bromopicolinonitrile

An alternative and efficient route to this compound is the controlled hydrolysis of 4-bromopicolinonitrile. This method is particularly attractive if the nitrile is a more readily available starting material.

The hydrolysis of nitriles can proceed under either acidic or basic conditions to yield carboxylic acids. However, under controlled conditions, the reaction can be stopped at the intermediate amide stage.[4][5] Basic hydrolysis, often employing hydrogen peroxide in the presence of a base, is a common method for this partial hydrolysis. The peroxide acts as the nucleophile, and the subsequent steps lead to the formation of the amide with the release of oxygen.

-

4-bromopicolinonitrile (1.0 eq) is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) or a mixture of alcohol and water.

-

A base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is added to the solution.

-

Aqueous hydrogen peroxide (30% w/w) is added dropwise to the stirred mixture at a controlled temperature, typically between 20-40 °C.

-

The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is diluted with water.

-

The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization or column chromatography.

Caption: Synthesis of this compound via Hydrolysis of 4-Bromopicolinonitrile.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amide protons.

-

Aromatic Protons: The pyridine ring protons will appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the substitution pattern, three distinct signals are expected. The proton at C6 will likely be the most downfield due to its proximity to the nitrogen atom. The protons at C3 and C5 will also be in this region, with their exact chemical shifts influenced by the bromine and amide substituents.

-

Amide Protons (-CONH₂): The two protons of the primary amide group will typically appear as two broad singlets in the region of δ 7.5-8.5 ppm. The broadness is due to quadrupolar relaxation and potential hydrogen bonding.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Aromatic Carbons: Six distinct signals are expected for the six carbons in the molecule. The carbon of the carbonyl group (C=O) will be the most downfield, typically in the range of δ 160-170 ppm. The pyridine ring carbons will appear in the aromatic region (δ 120-160 ppm). The carbon attached to the bromine atom (C4) will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect.

-

The chemical shifts of the other pyridine carbons (C2, C3, C5, C6) will be influenced by their position relative to the nitrogen atom and the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

N-H Stretching: The primary amide will show two characteristic N-H stretching vibrations in the region of 3400-3100 cm⁻¹. These bands are often broad due to hydrogen bonding.[6]

-

C=O Stretching (Amide I band): A strong absorption band corresponding to the carbonyl stretch will be present in the region of 1680-1630 cm⁻¹.[6]

-

N-H Bending (Amide II band): An N-H bending vibration is expected around 1650-1590 cm⁻¹.

-

C-N Stretching: The C-N stretching vibration of the amide will appear in the range of 1400-1200 cm⁻¹.

-

Aromatic C-H and C=C Stretching: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[7]

-

C-Br Stretching: The C-Br stretching vibration typically appears in the fingerprint region, below 700 cm⁻¹.[6]

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

-

Scaffold for Bioactive Molecules: The picolinamide scaffold is present in a number of biologically active compounds. The bromine atom at the C4 position provides a handle for further functionalization through various cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the rapid generation of libraries of compounds for high-throughput screening in drug discovery programs.

-

Directed Metalation: The amide group at the C2 position can act as a directing group for ortho-lithiation, enabling the introduction of substituents at the C3 position of the pyridine ring.

-

Synthesis of Fused Heterocycles: this compound can be a precursor for the synthesis of various fused heterocyclic systems with potential therapeutic applications.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its molecular structure, with a strategically placed bromine atom and a functional amide group on a pyridine core, offers multiple avenues for synthetic elaboration. The synthetic routes detailed in this guide, starting from either 4-bromopicolinic acid or 4-bromopicolinonitrile, provide reliable and scalable methods for its preparation. A thorough understanding of its spectroscopic characteristics is essential for its unambiguous identification and quality control. The utility of this compound as a key intermediate in the development of novel pharmaceuticals and other functional molecules underscores its importance in modern chemical research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. National Institutes of Health. [Link]

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. National Institutes of Health. [Link]

-

Synthesis of picolinamide amide derivatives. Reagents and conditions. ResearchGate. [Link]

-

Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. MDPI. [Link]

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]

-

A sequential reaction of picolinamide with benzaldehydes promoted by Pd(TFA)2: rapid access to 4,5-disubstituted 2-(pyridin-2-yl)oxazoles in n-octane. RSC Publishing. [Link]

-

A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link]

-

Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]

-

A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. [Link]

-

A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]

-

Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. Scribd. [Link]

-

A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]

-

IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. CDN. [Link]

-

13C NMR spectroscopy • Chemical shift. [Link]

-

13C-NMR. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

-

13.4 Chemical Shifts in 1H NMR Spectroscopy. OpenStax. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

How to Interpret Chemical Shift in the Carbon-13 NMR. YouTube. [Link]

-

Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. ResearchGate. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

Sources

- 1. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. arkat-usa.org [arkat-usa.org]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to 4-Bromopicolinamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromopicolinamide, with the IUPAC name 4-bromopyridine-2-carboxamide[1], is a halogenated pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring substituted with a bromine atom and an amide group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its current and potential applications, with a focus on its emerging role in the development of targeted cancer therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties influence its reactivity, solubility, and handling characteristics.

| Property | Value | Source |

| CAS Number | 62150-46-3 | [1] |

| Molecular Formula | C₆H₅BrN₂O | [1] |

| Molecular Weight | 201.02 g/mol | [1] |

| Boiling Point | 333.5 °C at 760 mmHg (Predicted) | [2] |

| XLogP3-AA | 0.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 56 Ų | [1] |

Solubility: While comprehensive quantitative solubility data is not readily available in peer-reviewed literature, empirical observations suggest that this compound exhibits limited solubility in water. It is generally more soluble in polar organic solvents. For practical laboratory applications, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing stock solutions. It is advised to first dissolve the compound in a small amount of DMSO before diluting with aqueous solutions to avoid precipitation[3].

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from commercially available pyridine derivatives. A common and effective route involves the amidation of a 4-bromopicolinic acid derivative. The following protocol is a representative example of how this transformation can be carried out in a laboratory setting.

Experimental Protocol: Synthesis from 4-Bromopicolinic Acid

This synthesis involves the conversion of 4-bromopicolinic acid to its corresponding amide.

Step 1: Activation of 4-Bromopicolinic Acid

-

To a solution of 4-bromopicolinic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction when using oxalyl chloride.

-

Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC). The completion of this step results in the formation of the acyl chloride intermediate.

Step 2: Amidation

-

In a separate flask, prepare a concentrated solution of aqueous ammonia.

-

Cool the acyl chloride solution from Step 1 to 0 °C and add the ammonia solution dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Caption: General scheme for nucleophilic aromatic substitution on this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amide group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the bromine and carboxamide substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyridine ring will be affected by the electronegativity of the nitrogen and bromine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the amide group (typically in the range of 3100-3500 cm⁻¹), the C=O stretching vibration of the amide (around 1650-1680 cm⁻¹), and C-Br stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Applications in Drug Discovery

The structural features of this compound make it a valuable scaffold in medicinal chemistry. Its ability to undergo further chemical modifications allows for the exploration of a wide chemical space in the search for new therapeutic agents.

Intermediate for PARP Inhibitors

A particularly promising application of this compound and its derivatives is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a key strategy in cancer therapy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The picolinamide scaffold is a common feature in many potent PARP inhibitors, and this compound serves as a key intermediate for introducing diversity at the 4-position of the pyridine ring to optimize the pharmacological properties of these inhibitors.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Storage: It is recommended to store this compound in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, keeping it at 2-8°C under an inert gas is advisable.[2]

Disposal: Waste material should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound is a key chemical entity with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an attractive building block for the creation of novel bioactive molecules. The growing importance of PARP inhibitors in oncology further highlights the value of this compound as a crucial intermediate in the development of next-generation cancer therapeutics. This guide provides a foundational understanding for researchers and scientists to effectively and safely utilize this compound in their research endeavors.

References

[2]this compound. MySkinRecipes. [Link] [3]TECHNICAL INFORMATION. MP Biomedicals. [Link] [1]this compound | C6H5BrN2O | CID 693291. PubChem. [Link]

Sources

The Synthetic Cornerstone: A Technical Guide to 4-Bromopicolinamide and Its Role in PARP Inhibitor Development

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a comprehensive technical overview of 4-Bromopicolinamide, a key heterocyclic building block. Moving beyond a simple data sheet, this guide elucidates the synthesis, chemical properties, and, most critically, the strategic application of this molecule as a foundational intermediate in the development of potent Poly (ADP-ribose) polymerase (PARP) inhibitors for targeted cancer therapy. We will delve into the mechanistic rationale behind the use of the picolinamide scaffold and provide actionable insights into the experimental workflows for evaluating the efficacy of its derivatives.

Introduction: The Strategic Importance of the Picolinamide Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, appearing in a multitude of clinically approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for designing molecules that target complex biological systems. Within this class, picolinamides (pyridine-2-carboxamides) have garnered significant attention, particularly in the design of enzyme inhibitors.[2]

This compound, with its strategically placed bromine atom, serves as a versatile precursor for the synthesis of a diverse library of substituted picolinamides.[3] The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of complex molecular fragments to probe the active sites of therapeutic targets. While not a potent bioactive molecule in its own right, its value lies in its role as a critical starting material for the synthesis of more elaborate drug candidates, most notably, a new generation of PARP inhibitors.[4][5]

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrN₂O | [6] |

| Molecular Weight | 201.02 g/mol | [6] |

| CAS Number | 62150-46-3 | [6] |

| Appearance | Off-white to light yellow solid | [7] |

| Boiling Point | 333.5 °C at 760 mmHg | [3] |

| IUPAC Name | 4-bromopyridine-2-carboxamide | [6] |

| Synonyms | 4-bromo-2-pyridinecarboxamide, this compound | [6] |

Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. A common and scalable route involves the oxidation of a substituted picoline followed by amidation.

Synthesis of the Precursor: 4-Bromopicolinic Acid

The journey to this compound begins with the synthesis of its corresponding carboxylic acid, 4-bromopicolinic acid. A reliable method for this transformation is the oxidation of 4-bromo-2-methylpyridine using a strong oxidizing agent like potassium permanganate (KMnO₄).[8]

Experimental Protocol: Oxidation of 4-bromo-2-methylpyridine [8]

-

To a solution of 4-bromo-2-methylpyridine (1 equivalent) in water, gradually add potassium permanganate (2.5 equivalents) in portions, maintaining the reaction temperature between 75-82°C.

-

After the addition is complete, continue stirring at the same temperature for 30 minutes to ensure the reaction goes to completion.

-

Filter the hot reaction mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Wash the filter cake with hot water and combine the filtrates.

-

Cool the filtrate and, if necessary, acidify to precipitate the 4-bromopicolinic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Amidation to this compound

The final step in the synthesis is the conversion of 4-bromopicolinic acid to the corresponding amide. This can be achieved through several standard amidation procedures. A common laboratory-scale method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia. A more direct industrial-scale approach involves the direct amination of the corresponding ester.[7]

Experimental Protocol: Amidation of Ethyl 4-bromopicolinate [7]

-

The crude ethyl 4-bromopicolinate, obtained from the esterification of 4-bromopicolinic acid, is added in portions to a solution of ammonia.

-

The reaction mixture is stirred, typically overnight, to allow for complete conversion.

-

The resulting solid, this compound, is collected by centrifugation or filtration.

-

The product is washed with a suitable solvent, such as ethyl acetate, and dried.

Application in Drug Discovery: A Gateway to PARP Inhibitors

The primary utility of this compound in drug discovery is as a versatile intermediate for the synthesis of more complex molecules, particularly PARP inhibitors. The picolinamide scaffold has been identified as a key pharmacophore for potent and selective PARP inhibition.[9][10]

The Role of PARP in DNA Repair and Cancer

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, including DNA repair, genomic stability, and programmed cell death.[11] PARP1, in particular, is a key player in the repair of single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and synthesizes a chain of poly(ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins.[11]

In cancer cells with defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the cells become heavily reliant on PARP-mediated repair for survival.[12] Inhibiting PARP in these "BRCA-deficient" cells leads to an accumulation of unrepaired SSBs, which are converted to more lethal double-strand breaks (DSBs) during DNA replication. Since these cells lack the machinery for high-fidelity DSB repair (homologous recombination), the accumulation of DSBs triggers cell death. This concept is known as "synthetic lethality" and is the cornerstone of PARP inhibitor therapy.[12]

The Picolinamide Scaffold in PARP Inhibitor Design

The picolinamide moiety has proven to be an effective scaffold for designing potent PARP inhibitors.[2] The amide group can form crucial hydrogen bonds with amino acid residues in the nicotinamide-binding pocket of the PARP enzyme, mimicking the interaction of the natural substrate, NAD+.[13] The pyridine ring can participate in π-stacking interactions with aromatic residues in the active site.

This compound provides a strategic starting point for the synthesis of these inhibitors. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents at the 4-position of the pyridine ring.[3] This allows for the exploration of the chemical space around the picolinamide core to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Workflow: Evaluating Picolinamide-Based PARP Inhibitors

The development of novel PARP inhibitors from a this compound precursor requires a robust experimental workflow to assess their biological activity. This typically involves a combination of in vitro enzymatic assays and cell-based assays.

In Vitro PARP1 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PARP1. A common format is a histone-coating ELISA-based assay.

Step-by-Step Methodology:

-

Plate Coating: Coat a 96-well plate with histones, which will serve as the substrate for PARP1.

-

PARP1 and NAD+ Addition: Add purified PARP1 enzyme and its co-factor, NAD+, to the wells.

-

Compound Incubation: Add the test compounds (picolinamide derivatives) at various concentrations to the wells. Include appropriate controls (no inhibitor, known inhibitor).

-

PARylation Reaction: Incubate the plate to allow the PARP1-mediated poly(ADP-ribosyl)ation of the histones.

-

Detection: Use an antibody that specifically recognizes the PAR polymer, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Signal Generation: Add a substrate for the enzyme on the secondary antibody to generate a detectable signal (colorimetric or chemiluminescent).

-

Data Analysis: Measure the signal intensity and calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the PARP1 enzymatic activity.

Cell-Based Proliferation/Viability Assay

This assay assesses the ability of the compounds to selectively kill cancer cells with defective DNA repair pathways.

Step-by-Step Methodology:

-

Cell Seeding: Seed two isogenic cell lines into 96-well plates: one with a functional BRCA gene (BRCA-proficient) and one with a mutated or deleted BRCA gene (BRCA-deficient).

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds.

-

Incubation: Incubate the cells for a period of time (e.g., 72 hours) to allow the compounds to exert their effects.

-

Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP content) to the wells.

-

Signal Measurement: Measure the resulting colorimetric, fluorescent, or luminescent signal, which is proportional to the number of viable cells.

-

Data Analysis: Plot the cell viability against the compound concentration for both cell lines and calculate the IC50 value for each. A compound that shows a significantly lower IC50 in the BRCA-deficient cell line compared to the BRCA-proficient cell line is considered a promising candidate with a synthetic lethal effect.

Conclusion

This compound is a molecule of significant strategic importance in the field of drug discovery, particularly in the development of targeted cancer therapies. While not a therapeutic agent itself, its value as a versatile and readily modifiable synthetic intermediate is undeniable. The picolinamide scaffold, for which this compound is a key precursor, has proven to be a highly effective pharmacophore for the potent and selective inhibition of PARP enzymes. A thorough understanding of its synthesis, chemical properties, and its application in the design of PARP inhibitors, coupled with robust experimental evaluation, will continue to drive the development of novel and effective treatments for cancers with underlying DNA repair deficiencies.

References

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. WO2021013735A1 - Parp1 inhibitors - Google Patents [patents.google.com]

- 5. Patents In BindingDB [bindingdb.org]

- 6. This compound | C6H5BrN2O | CID 693291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs [ouci.dntb.gov.ua]

- 11. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Bromopicolinamide

This technical guide provides a comprehensive overview of 4-Bromopicolinamide, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. We will delve into its discovery, historical context, synthesis, and physicochemical properties, offering field-proven insights for researchers, scientists, and drug development professionals. This document eschews rigid templates in favor of a narrative that follows the scientific journey of this compound, from its foundational chemistry to its potential applications.

Introduction: The Picolinamide Core and the Influence of Halogenation

Picolinamide, the amide derivative of picolinic acid, represents a privileged scaffold in medicinal chemistry and materials science. The pyridine nitrogen and the adjacent carboxamide group create a bidentate chelation site, enabling interaction with a variety of metal centers and biological targets. The introduction of a bromine atom at the 4-position of the pyridine ring, yielding this compound, significantly alters the electronic and steric properties of the parent molecule. This modification can enhance binding affinities, modulate metabolic stability, and provide a reactive handle for further chemical transformations, making it a valuable building block in the synthesis of more complex molecules.

While the specific historical record of the first synthesis of this compound is not prominently documented in readily available literature, its existence is noted in chemical databases with the CAS Registry Number 62150-46-3.[1][2][3] The development of synthetic routes to functionalized picolinamides has been an area of active research, driven by the diverse biological activities exhibited by this class of compounds, including fungicidal, herbicidal, and anticancer properties.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. The key properties of this compound and its immediate precursor, 4-Bromopicolinic acid, are summarized below.

| Property | This compound | 4-Bromopicolinic Acid |

| CAS Number | 62150-46-3[1] | 30766-03-1[4] |

| Molecular Formula | C₆H₅BrN₂O[2] | C₆H₄BrNO₂[4] |

| Molecular Weight | 201.02 g/mol [1] | 202.01 g/mol |

| Appearance | White to off-white crystalline solid (typical) | White to off-white crystalline solid[4] |

| Solubility | Soluble in polar organic solvents | Soluble in polar solvents like water and alcohols[4] |

| IUPAC Name | 4-bromopyridine-2-carboxamide[1] | 4-bromopyridine-2-carboxylic acid |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is logically approached in two principal stages: the preparation of the key intermediate, 4-Bromopicolinic acid, followed by its conversion to the primary amide.

Step 1: Synthesis of 4-Bromopicolinic Acid

The most common and industrially scalable route to 4-Bromopicolinic acid begins with a suitable picoline derivative. A representative workflow is the oxidation of 4-bromo-2-methylpyridine.

Experimental Protocol: Oxidation of 4-bromo-2-methylpyridine

-

Reaction Setup: To a stirred solution of 4-bromo-2-methylpyridine in water, potassium permanganate (KMnO₄) is added portion-wise. The use of water as a solvent is advantageous for its low cost, non-flammability, and ability to dissolve the permanganate salt.

-

Temperature Control: The reaction mixture is heated to facilitate the oxidation. The temperature is typically maintained between 80-100°C. Careful control is necessary to prevent side reactions and ensure complete conversion.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown manganese dioxide (MnO₂) precipitate.

-

Workup: Upon completion, the hot solution is filtered to remove the MnO₂. The filtrate is then cooled and acidified (e.g., with hydrochloric acid) to a pH of approximately 3-4. This protonates the carboxylate, causing the 4-Bromopicolinic acid to precipitate out of the solution.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove any remaining salts, and dried to yield the desired product. Further purification can be achieved by recrystallization.

Causality in Experimental Choices:

-

Potassium Permanganate: A strong oxidizing agent capable of converting the methyl group of the picoline to a carboxylic acid. It is a cost-effective choice for large-scale synthesis.

-

Aqueous Medium: Provides a safe and economical reaction environment.

-

Acidic Workup: Essential for the protonation of the carboxylate salt to the free carboxylic acid, which is less soluble in water and thus precipitates.

Step 2: Amidation of 4-Bromopicolinic Acid

The conversion of a carboxylic acid to a primary amide can be achieved through several methods. A common and effective laboratory-scale method involves the activation of the carboxylic acid to an acyl chloride, followed by reaction with ammonia.

Experimental Protocol: Synthesis via Acyl Chloride

-

Acyl Chloride Formation: 4-Bromopicolinic acid is suspended in an inert solvent (e.g., dichloromethane or toluene). A catalytic amount of N,N-dimethylformamide (DMF) is added, followed by the slow addition of thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically stirred at room temperature or gently heated until the evolution of gas (SO₂ and HCl, or CO, CO₂ and HCl) ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 4-bromopicolinoyl chloride.[5]

-

Amidation: The crude acyl chloride is dissolved in an inert solvent and added dropwise to a cooled, concentrated solution of aqueous ammonia. The reaction is highly exothermic and requires careful temperature control. The ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[6][7]

-

Workup and Isolation: After the addition is complete, the reaction mixture is stirred until the reaction is complete. The resulting solid, this compound, is collected by filtration, washed with water to remove ammonium chloride, and dried.

Self-Validating System and Rationale:

-

Activation to Acyl Chloride: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial step. The hydroxyl group of the carboxylic acid is a poor leaving group, whereas the chloride ion is an excellent leaving group, facilitating the subsequent nucleophilic attack by ammonia.

-

Use of Excess Ammonia: A second equivalent of ammonia is required to neutralize the hydrogen chloride byproduct of the reaction, forming ammonium chloride.[8] This prevents the protonation of the desired amine product.

-

Inert Solvent: Prevents unwanted side reactions of the highly reactive acyl chloride with the solvent.

Significance and Potential Applications

While specific biological activity data for this compound is not extensively published, the picolinamide scaffold is a cornerstone in the development of bioactive compounds. The introduction of the bromo-substituent opens avenues for its use as a key intermediate in the synthesis of more complex molecules through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Derivatives of picolinamide have demonstrated a wide range of biological activities, including:

-

Fungicides: Picolinamide-based compounds are effective against various fungal pathogens in agriculture.

-

Herbicides: Certain picolinamide derivatives exhibit herbicidal properties.

-

Anticancer Agents: The picolinamide scaffold has been incorporated into molecules designed to target various cancer-related pathways.

-

Antibacterial Agents: Brominated aromatic compounds, in general, have been investigated for their antibacterial properties.

The presence of the bromine atom in this compound makes it a valuable synthon for generating libraries of picolinamide derivatives for high-throughput screening in drug discovery and agrochemical research.

Conclusion

This compound, while not a compound with a widely celebrated history of discovery, represents a fundamentally important building block in modern organic and medicinal chemistry. Its synthesis, achievable through well-established and robust chemical transformations, provides a gateway to a vast chemical space of functionalized picolinamides. The insights into its synthesis and the rationale behind the experimental choices provided in this guide are intended to empower researchers to utilize this versatile compound in their own investigations, contributing to the ongoing discovery of novel molecules with significant biological and material applications.

References

- Appchem. This compound | 62150-46-3 | C6H5BrN2O. Appchem. Accessed January 4, 2026.

-

PubChem. This compound. National Center for Biotechnology Information. Accessed January 4, 2026. [Link]

- ChemScene. 62150-46-3 | 4-Bromopyridine-2-carboxamide. ChemScene. Accessed January 4, 2026.

- CymitQuimica. CAS 30766-03-1: 4-Bromopicolinic acid. CymitQuimica. Accessed January 4, 2026.

- Aaron Chemistry. 62150-46-3 | MFCD04113813 | this compound. Aaron Chemistry. Accessed January 4, 2026.

- BLD Pharm. 62150-46-3|this compound|BLD Pharm. BLD Pharm. Accessed January 4, 2026.

-

PubChem. This compound. National Center for Biotechnology Information. Accessed January 4, 2026. [Link]

- Chemistry LibreTexts. Reactions of Acyl Chlorides with Ammonia. Chemistry LibreTexts. Published March 17, 2015.

- Doc Brown's Chemistry. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Doc Brown's Chemistry. Accessed January 4, 2026.

- BLD Pharm. 1706438-51-8|4-Bromopicolinoyl chloride hydrochloride|BLD Pharm. BLD Pharm. Accessed January 4, 2026.

- Ambeed. 4-Bromopicolinic acid | Pyridines. Ambeed. Accessed January 4, 2026.

- Chemguide. the reaction of acyl chlorides with ammonia and primary amines. Chemguide. Accessed January 4, 2026.

Sources

- 1. This compound | C6H5BrN2O | CID 693291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS 30766-03-1: 4-Bromopicolinic acid | CymitQuimica [cymitquimica.com]

- 5. 1706438-51-8|4-Bromopicolinoyl chloride hydrochloride|BLD Pharm [bldpharm.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 8. chemguide.co.uk [chemguide.co.uk]

Unlocking the Therapeutic Potential of 4-Bromopicolinamide: A Technical Guide for Preclinical Research

Introduction: The Strategic Importance of the Picolinamide Scaffold

The picolinamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. Its derivatives have demonstrated compelling potential in oncology, infectious diseases, and mycology. The strategic introduction of a bromine atom at the 4-position of the pyridine ring, yielding 4-Bromopicolinamide, presents a unique opportunity for targeted therapeutic development. The bromine atom is not merely a placeholder; it can significantly influence the molecule's pharmacokinetic properties and target engagement through mechanisms such as halogen bonding.[1][2][3][4][5] This guide provides a comprehensive framework for exploring the therapeutic potential of this compound, outlining hypothesized mechanisms of action, target validation strategies, and detailed experimental protocols for its synthesis, derivatization, and biological evaluation.

Section 1: Physicochemical Properties and Synthesis of this compound

A thorough understanding of the fundamental properties of this compound is the cornerstone of any research endeavor.

| Property | Value | Source |

| CAS Number | 62150-46-3 | |

| Molecular Formula | C₆H₅BrN₂O | |

| Molecular Weight | 201.02 g/mol | |

| IUPAC Name | 4-bromopyridine-2-carboxamide |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from its corresponding carboxylic acid, 4-Bromopicolinic acid, which is commercially available. A standard amidation protocol is recommended.

This protocol employs a carbodiimide coupling agent to facilitate the formation of the amide bond.

-

Reaction Setup: In a round-bottom flask, dissolve 4-Bromopicolinic acid (1.0 equivalent) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Activation: Cool the solution to 0°C in an ice bath. Add 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) and a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), to the solution. Stir for 30 minutes at 0°C to form the active ester.

-

Amidation: Add a solution of aqueous ammonia (excess) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.[6]

Synthesis of this compound from 4-Bromopicolinic acid.

Section 2: Hypothesized Therapeutic Targets and Research Areas

The picolinamide scaffold has been associated with several biological activities. The introduction of a bromine atom at the 4-position allows for the formulation of specific, testable hypotheses for this compound.

Anticancer Activity via Kinase Inhibition

Hypothesis: this compound acts as a potent inhibitor of protein kinases implicated in tumorigenesis, with the bromine atom enhancing binding affinity through halogen bonding with the kinase active site.

Rationale: Numerous picolinamide derivatives have demonstrated anticancer properties, some acting as kinase inhibitors.[7] Halogenated inhibitors often exhibit enhanced affinity for kinase targets.[1][2][3][4][5] The bromine atom in this compound can form a halogen bond with backbone carbonyls in the hinge region of a kinase, a common interaction motif for ATP-competitive inhibitors.

Primary Target of Interest: Aurora B Kinase

Aurora B kinase is a key regulator of mitosis and is frequently overexpressed in a wide range of human cancers, including non-small cell lung carcinoma, glioblastoma, hepatocellular carcinoma, and cancers of the ovary, colon, and prostate.[8][9][10][11][12] Its overexpression is often correlated with poor prognosis, making it an attractive therapeutic target.

Workflow for the derivatization of this compound.

Suzuki Cross-Coupling

Objective: To introduce aryl or heteroaryl moieties at the 4-position.

Protocol Outline:

-

Reactants: Combine this compound (1.0 eq.), a boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water).

-

Reaction: Degas the mixture and heat under an inert atmosphere until the reaction is complete.

-

Purification: Purify the product using standard chromatographic techniques. [13][14][15][16][17]

Buchwald-Hartwig Amination

Objective: To introduce primary or secondary amines at the 4-position.

Protocol Outline:

-

Reactants: In an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precursor (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., Cs₂CO₃) in an anhydrous solvent (e.g., toluene).

-

Reaction: Heat the mixture until the starting material is consumed.

-

Purification: After work-up, purify the N-substituted picolinamide derivative by chromatography. [18][19][20][21][22]

Conclusion

This compound represents a promising starting point for the development of novel therapeutics. Its strategic design, leveraging the picolinamide scaffold and the unique properties of the bromine substituent, warrants a comprehensive investigation into its potential as an anticancer, antifungal, and antibacterial agent. The detailed experimental frameworks provided in this guide offer a clear path for researchers to systematically evaluate its biological activity, elucidate its mechanism of action, and embark on lead optimization programs. Through rigorous preclinical evaluation, the full therapeutic potential of this compound and its derivatives can be unlocked.

References

- Lu, J., et al. (2008). The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. Current Topics in Medicinal Chemistry, 8(12), 1043-1057.

- Voth, M., et al. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Bentham Science Publishers.

- Voth, M., et al. (2009). The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. Semantic Scholar.

- Chieffi, P. (2009). Aurora B: A new promising therapeutic target in cancer. Journal of Cellular Physiology, 220(3), 543-548.

- Voth, M., et al. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. PubMed.

- Khan, A., et al. (2021). New Strategies For Combating Fungal Infections: Inhibiting Inositol Lipid Signaling By Targeting Sec14 Phosphatidylinositol Transfer Proteins. Frontiers in Cell and Developmental Biology, 9, 749842.

- Filipuzzi, I., et al. (2016). High-Resolution Genetics Identifies the Lipid Transfer Protein Sec14p as Target for Antifungal Ergolines. PLOS Genetics, 12(11), e1006374.

- Mele, A., et al. (2024). Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. Chemistry – An Asian Journal, e202301033.

- Zhen, C., et al. (2022). Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections. Frontiers in Microbiology, 13, 911322.

- Filipuzzi, I., et al. (2016). High-Resolution Genetics Identifies the Lipid Transfer Protein Sec14p as Target for Antifungal Ergolines. PLOS Genetics, 12(11), e1006374.

- Płoszaj, T., et al. (2020). Aurora kinase B overexpression reported in human neoplastic changes.

- Zhen, C., et al. (2022). Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections. Frontiers in Microbiology, 13, 911322.

- Visca, P., et al. (2006). Frequent overexpression of aurora B kinase, a novel drug target, in non–small cell lung carcinoma patients. Molecular Cancer Therapeutics, 5(11), 2905-2913.

- González-Gualda, E., et al. (2015). Aurora B Overexpression Causes Aneuploidy and p21Cip1 Repression during Tumor Development. Molecular and Cellular Biology, 35(15), 2690-2703.

- Chen, J., et al. (2022). Overexpression of Aurora Kinase B Is Correlated with Diagnosis and Poor Prognosis in Hepatocellular Carcinoma. Journal of Personalized Medicine, 12(2), 290.

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.

- Wikipedia. (n.d.).

- Engers, D. W., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Journal of Medicinal Chemistry, 54(4), 1106-1110.

- Boudreau, M. A., et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Medicinal Chemistry Letters, 12(5), 826-834.

- Wang, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.

- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem.com.

- Chemistry LibreTexts. (2023).

- The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Wang, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431.

- Ruider, S. A., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years.

- BenchChem. (2025). Probing Kinase Activity: A Technical Guide to the In Vitro JAK Kinase Assay. BenchChem.com.

- PubChem. (n.d.). This compound. pubchem.ncbi.nlm.nih.gov.

- Fisher Scientific. (n.d.). Amide Synthesis. fishersci.com.

- Pries, V., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. mBio, 9(2), e00222-18.

- Drug Design Org. (2005).

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com.

- ResearchGate. (2022). Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More.

- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.

- Al-Hujaily, E. M., et al. (2024). Docking‑based virtual screening of BRD4 (BD1) inhibitors: assessment of docking methods, scoring functions and in silico molecular properties. Journal of Molecular Modeling, 30(1), 24.

- Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(12), 7384-7401.

- Tang, P. W. (2012). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432-443.

- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- Abdel-Ghani, T. M., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3532.

- Semantic Scholar. (n.d.). Computational molecular docking studies on anticancer drugs. semanticscholar.org.

- Nudnoi, T., et al. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Advances, 5(26), 20026-20030.

- CymitQuimica. (n.d.). CAS 30766-03-1: 4-Bromopicolinic acid. cymitquimica.com.

- Pelliccia, S., et al. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.

- Gosecka, M., et al. (2018). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Open Chemistry, 16(1), 1083-1089.

- El-Sayed, N. N. E., et al. (2020).

- BLD Pharm. (n.d.). 30766-03-1|4-Bromopicolinic acid. bldpharm.com.

Sources

- 1. The Role of Halogen Bonding in Inhibitor Recognition and Binding ...: Ingenta Connect [ingentaconnect.com]

- 2. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of halogen bonding in inhibitor recognition and binding by protein kinases. | Semantic Scholar [semanticscholar.org]

- 5. Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aurora B: A new promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Aurora B Overexpression Causes Aneuploidy and p21Cip1 Repression during Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. Yoneda Labs [yonedalabs.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. benchchem.com [benchchem.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. research.rug.nl [research.rug.nl]

Discovery of 4-Bromopicolinamide Derivatives and Analogs: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide

Executive Summary

The picolinamide scaffold is a privileged structure in medicinal chemistry, valued for its role as a versatile directing group in complex syntheses and as a core component of numerous biologically active compounds. The introduction of a bromine atom at the 4-position of the pyridine ring creates 4-bromopicolinamide, a key starting material that offers a unique combination of physicochemical properties and synthetic versatility. The bromine atom not only modulates the electronic profile of the ring but also serves as a crucial synthetic handle for introducing a wide array of functionalities through modern cross-coupling reactions. This guide provides a comprehensive overview of the discovery and development of this compound derivatives, with a particular focus on their synthesis, biological evaluation as potent enzyme inhibitors, and the systematic exploration of their structure-activity relationships (SAR). We will delve into detailed experimental protocols, the rationale behind strategic design choices, and the application of advanced concepts such as bioisosteric replacement to optimize lead compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the this compound scaffold in their discovery programs.

Chapter 1: The this compound Scaffold: A Privileged Starting Point

The Picolinamide Moiety in Modern Synthesis

The picolinamide functional group has gained prominence not merely as a pharmacophore but as a powerful directing group in transition-metal-catalyzed C–H bond functionalization.[1][2] This strategy allows for the selective activation and modification of otherwise inert C-H bonds, providing a highly efficient route to complex molecular architectures from simple precursors.[3][4] The nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl group chelate to a metal catalyst (commonly palladium), directing the catalytic activity to a specific C-H bond within the substrate.[1][4] This directed approach is instrumental in building libraries of analogs by enabling reactions that would be challenging using traditional synthetic methods.

Strategic Significance of the 4-Bromo Substituent